REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19].[Cl:23][S:24](O)(=[O:26])=[O:25]>CC(=O)CC>[CH2:21]([O:20][C:18](=[O:19])[CH2:17][O:9][C:4]1[CH:5]=[CH:6][C:7]([S:24]([Cl:23])(=[O:26])=[O:25])=[CH:8][C:3]=1[CH2:1][CH3:2])[CH3:22] |f:1.2.3|
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CC(CC)=O
|
Name
|
|
Quantity
|
34.9 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
Ice water
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 6 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzol (100 ml)
|
Type
|
WASH
|
Details
|
washed with sodium carbonate solution (5%, 25 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (100 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |